molecular formula C20H17N3O5 B2657284 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 892021-75-9

2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No. B2657284
CAS RN: 892021-75-9
M. Wt: 379.372
InChI Key: MIVYVXDTRFCDIB-UHFFFAOYSA-N
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Description

This compound, 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione, is a dioxoisoindoline that has been included as a pharmacophore group in diverse drug-like molecules with a wide range of biological activity . It has been evaluated as an Acetylcholinesterase (AChE) inhibitor , a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .


Synthesis Analysis

The compound was synthesized and crystallized as part of a study . The synthesis of this compound and others like it has been carried out using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .


Molecular Structure Analysis

The geometric structure of the crystal and the theoretical compound (from molecular modeling) were analyzed and compared, finding a close correlation . The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .


Chemical Reactions Analysis

The compound was synthesized using a new synthetic strategy based on the 12 principles of green chemistry . The reaction lasted 1–8 min, synthesizing up to 5 g each time .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are closely related to its geometric structure. The formation of the C6–H6···O19 interaction could be responsible for the non-negligible out of phenyl plane deviation of the C19 methoxy group .

Scientific Research Applications

Mechanism of Action

The compound exerts a good competitive inhibition on AChE (Ki = 0.33–0.93 mM; 95% confidence interval) . AChE is a key enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and thus terminates nerve transmission .

Safety and Hazards

The compound has very low acute toxicity (LD 50 > 1600 mg/kg) compared to the AChE inhibitors currently approved for clinical use .

Future Directions

Due to the multiple undesirable effects of drugs currently employed to treat Alzheimer’s disease, the present values of 2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione suggest the importance of future studies on this and other structurally related compounds to analyze their selectivity for and interactions with cholinesterases, and their potential .

properties

IUPAC Name

2-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-26-15-8-7-12(11-16(15)27-2)18-21-17(28-22-18)9-10-23-19(24)13-5-3-4-6-14(13)20(23)25/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVYVXDTRFCDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

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